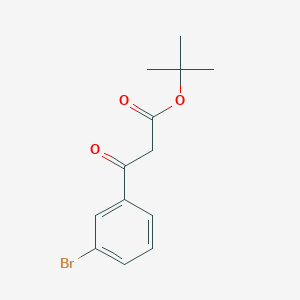![molecular formula C16H20N2O6S2 B8788467 4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE](/img/structure/B8788467.png)
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE is an organic compound characterized by the presence of two p-methoxybenzenesulfonylamino groups attached to an ethane backbone
Métodos De Preparación
The synthesis of 4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE typically involves the reaction of p-methoxybenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and functional groups.
Mecanismo De Acción
The mechanism of action of 4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes .
Comparación Con Compuestos Similares
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE can be compared with other similar compounds, such as:
1,2-Bis(2,4,6-tribromophenoxy)ethane: This compound is used as a flame retardant and has different chemical properties due to the presence of bromine atoms.
1,2-Bis(dichlorophosphino)ethane: Used as a ligand in coordination chemistry, this compound has phosphine groups instead of sulfonyl groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine ligand with different steric and electronic properties compared to this compound.
Propiedades
Fórmula molecular |
C16H20N2O6S2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-13-3-7-15(8-4-13)25(19,20)17-11-12-18-26(21,22)16-9-5-14(24-2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 |
Clave InChI |
RRTRIPGGLWSDMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-3-iodopyrazolo[1,5-A]pyridine](/img/structure/B8788454.png)

![N-[3-(4-Pyridyl)propyl]phthalimide](/img/structure/B8788475.png)

